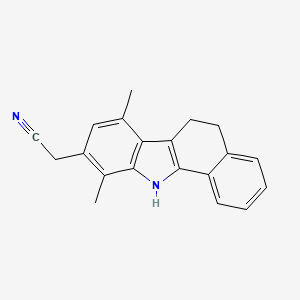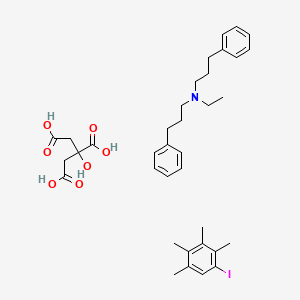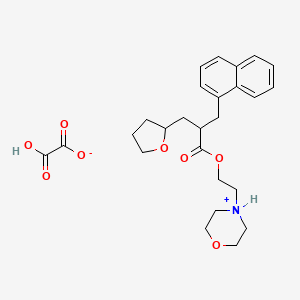![molecular formula C9H8F3NO3S B12807400 3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 70629-15-1](/img/structure/B12807400.png)
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound that features a thiophene ring, a trifluoroacetyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in diethyl ether at 0°C. Trifluoroacetic anhydride is added dropwise to a stirred suspension of thiophene in diethyl ether. The mixture is stirred for 1 hour at 0°C, then evaporated to dryness.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of 3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiophene ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Thienyl)-DL-alanine: A similar compound with a thiophene ring and an amino acid moiety.
3-(2-Thienyl)propanoic acid: Another thiophene derivative with a propanoic acid group.
Uniqueness
3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
70629-15-1 |
|---|---|
Formule moléculaire |
C9H8F3NO3S |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
3-thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-6(7(14)15)4-5-2-1-3-17-5/h1-3,6H,4H2,(H,13,16)(H,14,15) |
Clé InChI |
FYMPAKRCUUFCCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CC(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



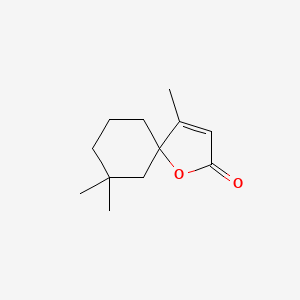
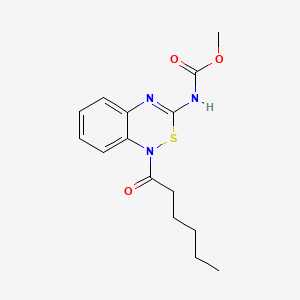
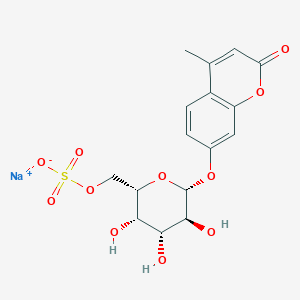

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)

